molecular formula C16H20N4O2 B3032930 2,3-Dimorpholinoquinoxaline CAS No. 6307-64-8

2,3-Dimorpholinoquinoxaline

Cat. No.: B3032930
CAS No.: 6307-64-8
M. Wt: 300.36 g/mol
InChI Key: CNOIKUBUODKJTD-UHFFFAOYSA-N
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Description

Positioning within Quinoxaline-Based Heterocyclic Chemistry

The quinoxaline (B1680401) scaffold, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a privileged structure in medicinal chemistry and materials science. ipp.pt This versatile heterocyclic moiety is a cornerstone for a wide array of compounds exhibiting diverse biological and pharmaceutical applications. rsc.org Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. rsc.orgbenthamscience.comresearchgate.netwisdomlib.org Their utility also extends to industrial applications such as dyes, electroluminescent materials, and organic semiconductors. udayton.edu The structural rigidity and the presence of two nitrogen atoms in the pyrazine ring allow for a variety of chemical modifications, making the quinoxaline nucleus a valuable building block for the synthesis of novel compounds. sphinxsai.commtieat.org

The development of quinoxaline 1,4-dioxides (QdNOs) has further expanded the chemical space and biological potential of this scaffold. researchgate.netmdpi.com These N-oxides are often considered prodrugs, as they can be reduced by various oxidoreductases present in bacterial and tumor cells. mdpi.com This has led to the discovery of QdNOs with potent antibacterial, antitumor, and antiparasitic activities. mdpi.com

The study of quinoxaline and its derivatives has a rich history, with early research focusing on their synthesis and fundamental chemical properties. sphinxsai.comresearch-solution.com The classical synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. wisdomlib.orgmtieat.org Over the years, significant advancements have been made in the synthetic methodologies, including the development of more efficient and environmentally friendly "green" approaches. benthamscience.combenthamdirect.com

The recognition of quinoxaline moieties in naturally occurring antibiotics like echinomycin (B1671085) and levomycin, which exhibit activity against Gram-positive bacteria and certain tumors, spurred significant interest in their medicinal chemistry. ipp.ptsphinxsai.com This led to extensive research efforts to synthesize and evaluate a vast library of quinoxaline derivatives for various therapeutic applications. The continuous exploration of this scaffold underscores its enduring importance in the quest for new and effective chemical entities. benthamdirect.com

Integration into Morpholine-Containing Chemical Systems

The morpholine (B109124) ring is a six-membered heterocycle containing both nitrogen and oxygen atoms, which imparts a unique combination of properties that are highly desirable in medicinal chemistry. biosynce.com It is a frequently utilized building block in the design of bioactive molecules due to its ability to improve pharmacokinetic profiles and contribute to a wide range of biological activities. nih.govdntb.gov.uasci-hub.se The presence of the morpholine moiety can enhance aqueous solubility, a critical factor for drug absorption, and its basic nitrogen atom can participate in crucial interactions with biological targets. biosynce.comnih.gov

The chair-like conformation of the morpholine ring and its ability to engage in hydrogen bonding via its oxygen atom are key features that medicinal chemists exploit to optimize the interaction of a drug candidate with its target receptor. biosynce.comresearchgate.net This can lead to increased potency and selectivity of the designed molecule. biosynce.com

The term "privileged scaffold" is used to describe a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target by judicious structural modifications. nih.gov The morpholine ring is widely considered a privileged structure in medicinal chemistry. nih.govnih.govjchemrev.com Its incorporation into a diverse array of molecules has led to compounds with a broad spectrum of therapeutic applications. jchemrev.com

The versatility of the morpholine scaffold is evident from its presence in numerous approved and experimental drugs. sci-hub.senih.gov It can act as a simple substituent to modulate physicochemical properties or serve as a central scaffold upon which other functional groups are appended to achieve specific biological effects. sci-hub.se The demonstrated ability of morpholine to enhance potency and confer desirable drug-like properties has solidified its status as a valuable component in the drug discovery and development process. nih.govresearchgate.net

Rationale for Research Focus on 2,3-Dimorpholinoquinoxaline

The strategic combination of the versatile quinoxaline core with two morpholine substituents at the 2 and 3 positions creates the unique chemical entity, this compound. This compound is of significant academic interest for several reasons. Firstly, it represents the convergence of two important pharmacophores, suggesting a potential for synergistic or novel biological activities. The synthesis of this compound and its derivatives allows for the exploration of new chemical space and the investigation of structure-activity relationships.

Secondly, the presence of the two morpholino groups can significantly influence the electronic and steric properties of the quinoxaline ring system. This can lead to interesting chemical reactivity and provide opportunities for further functionalization. For instance, the synthesis of 6-amino-2,3-dimorpholinoquinoxaline has been reported and utilized in the development of new fluorescent probes. researchgate.netresearchgate.net Furthermore, derivatives such as 6-(bromoacetyl)amino-2,3-dimorpholinoquinoxaline have been synthesized and explored as fluorescence derivatization reagents. capes.gov.brcapes.gov.br

The study of metal complexes of this compound derivatives has also been a subject of research, with investigations into their fluorescence quenching properties upon metal ion binding. isca.in The synthesis of this compound itself has been achieved through methods such as microwave-assisted nucleophilic aromatic substitution. udayton.edu These research endeavors highlight the academic interest in understanding the synthesis, properties, and applications of this specific compound and its derivatives.

Unique Structural Attributes and Research Potential

The structure of this compound is characterized by a quinoxaline core substituted with two morpholino groups at the 2 and 3 positions. The presence of the morpholino groups, which are secondary amines, introduces steric hindrance that can influence its reactivity and coordination behavior. udayton.edu The quinoxaline skeleton itself provides a rigid and planar base, which is often associated with strong fluorescence properties. clockss.org

The research potential of this compound is linked to its fluorescent nature. The introduction of different substituents onto the quinoxaline ring can shift absorption and fluorescence maxima to longer wavelengths, a desirable feature for developing new fluorescent probes. clockss.org Furthermore, the modification of the quinoxaline core, for instance by creating derivatives like 6-amino-2,3-dimorpholinoquinoxaline, opens up possibilities for creating new high-sensitivity fluorescence derivatization reagents. oup.com

Emerging Applications in Analytical and Coordination Chemistry

The field of analytical chemistry , which focuses on identifying and quantifying matter, benefits from the development of new reagents and techniques. geeksforgeeks.orgwikipedia.org Quinoxaline derivatives, including this compound, are proving to be valuable tools in this domain.

In analytical chemistry , one of the key applications of fluorescent compounds is in derivatization reactions to enhance the detection of certain molecules. For instance, derivatives of this compound have been synthesized and utilized as fluorescence derivatization reagents for carboxylic acids, enabling their sensitive detection in high-performance liquid chromatography (HPLC). clockss.orgshinshu-u.ac.jp Specifically, 6-amino-2,3-dimorpholinoquinoxaline has shown potential in this area. oup.com The derivatization process, which can occur at room temperature, makes these reagents practical and stable. oup.com

Coordination chemistry investigates the formation, properties, and reactions of coordination compounds, which consist of a central metal atom or ion bonded to surrounding molecules or ions called ligands. bio-itworld.comuomustansiriyah.edu.iq The nitrogen atoms within the quinoxaline ring and the oxygen and nitrogen atoms of the morpholino groups in this compound present potential coordination sites for metal ions.

The interaction of quinoxaline derivatives with metal ions is a significant area of research. For example, a bidentate ligand attached to a fluorescent this compound at the C-6 position has been shown to form complexes with metal ions like Fe(III), Al(III), Ga(III), and Cr(III). isca.in The formation of these metal complexes often leads to the quenching of fluorescence, a phenomenon that can be harnessed for the development of sensors for specific metal ions. isca.in The geometry of these metal complexes can vary, with common structures including octahedral, tetrahedral, and square planar arrangements, depending on the coordination number of the central metal ion. libretexts.orgchemguide.co.uk

Detailed Research Findings

Research has demonstrated the synthesis of various 2,3-disubstituted 6-aminoquinoxalines, including the dimorpholino derivative, through the reaction of 2,3-dichloro-6-nitroquinoxaline (B1269935) with nucleophiles, followed by the reduction of the nitro group. oup.com These compounds have been investigated for their fluorescent properties. For example, the fluorescence intensity of 2,3-dimorpholino-6-aminoquinoxaline in an aqueous acetonitrile (B52724) solution was found to be maximal at a 40% water concentration. oup.com

Furthermore, the electrochemical properties of this compound have been studied. In voltammetric studies, it exhibits a cathodic peak at -0.93 V and an anodic peak at +0.78 V. cdnsciencepub.com

The application of a derivative, 6-(bromoacetyl)amino-2,3-dimorpholinoquinoxaline, as a fluorescence derivatization reagent for fatty acids has been explored, showcasing its utility in HPLC analysis. shinshu-u.ac.jp

Data Tables

Table 1: Physicochemical Properties of a this compound Derivative

Compound Property Value
6-(Dodecanoyl)amino-2,3-dimorpholinoquinoxaline Melting Point 140-141 °C

Source: oup.com

Table 2: Electrochemical Data for this compound

Voltammetric Peak Potential (V)
Cathodic Peak (Epc) -0.93
Anodic Peak (Epa) +0.78

Source: cdnsciencepub.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-morpholin-4-ylquinoxalin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-2-4-14-13(3-1)17-15(19-5-9-21-10-6-19)16(18-14)20-7-11-22-12-8-20/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOIKUBUODKJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N=C2N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328677
Record name 2,3-dimorpholinoquinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-64-8
Record name NSC44259
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44259
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dimorpholinoquinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Dimorpholinoquinoxaline and Its Derivatives

Core Synthesis of 2,3-Dimorpholinoquinoxaline

The foundational step in producing this class of compounds is the synthesis of the this compound core. This is typically achieved through a nucleophilic aromatic substitution reaction starting from 2,3-dichloroquinoxaline (B139996).

Conventional and Advanced Synthetic Approaches (e.g., Microwave-Assisted Protocols)

Conventional methods for the synthesis of 2,3-disubstituted quinoxalines often involve the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, which can require high temperatures and long reaction times. nih.gov However, for the specific synthesis of this compound, a more direct route starts from the commercially available and highly reactive 2,3-dichloroquinoxaline. nih.gov This precursor is a versatile building block for creating a variety of quinoxaline (B1680401) derivatives due to the two chlorine atoms at the C2 and C3 positions, which are activated for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

The reaction of 2,3-dichloroquinoxaline with morpholine (B109124) as the nucleophile yields this compound. Traditionally, this type of SNAr reaction might be carried out by heating the reactants in a suitable solvent.

More advanced and efficient methods, such as microwave-assisted synthesis, have been successfully applied to produce this compound. udayton.edu Microwave irradiation can significantly reduce reaction times and often improve yields compared to conventional heating methods. e-journals.inresearchgate.netajrconline.org In a reported microwave-assisted procedure, 2,3-dichloroquinoxaline is reacted with morpholine and triethylamine (B128534) in a microwave synthesizer for 5 minutes at 160°C, affording this compound in a 39% yield. udayton.edu This method offers a rapid and solvent-free approach to the core structure. udayton.edu

Starting Material Reagent Method Conditions Yield
2,3-DichloroquinoxalineMorpholine, TriethylamineMicrowave-Assisted160°C, 5 minutes39% udayton.edu

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, further modifications can be made to introduce specific functionalities. These strategies can be broadly categorized into modifications of the quinoxaline ring itself, the introduction of chirality, and the attachment of reporter or ligand moieties.

Regioselective Modification of the Quinoxaline Ring (e.g., C-6 Position)

The functionalization of the quinoxaline ring allows for the tuning of the molecule's electronic and steric properties. The C-6 position is a common target for modification in quinoxaline chemistry. Regioselective functionalization of the quinoxaline ring can be achieved through various modern synthetic methods, particularly transition metal-catalyzed C-H activation. mdpi.comnih.govnih.gov

Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be used to functionalize the benzene (B151609) ring of this compound. The directing effects of the fused pyrazine (B50134) ring and the morpholino groups would determine the regioselectivity of such reactions.

Introduction of Chiral Auxiliaries for Stereoselective Synthesis

The introduction of chirality is crucial for applications in medicinal chemistry and materials science. Chiral auxiliaries are temporary stereogenic groups that can be attached to a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed.

In the context of this compound, a chiral auxiliary could be introduced to guide a stereoselective reaction. For example, if a functional group on the quinoxaline ring (e.g., at the C-6 position) is introduced that can be derivatized with a chiral auxiliary, subsequent reactions at a prochiral center could proceed with high diastereoselectivity.

Commonly used chiral auxiliaries are derived from readily available chiral natural products and include oxazolidinones and camphor-derived auxiliaries. wikipedia.org The choice of auxiliary would depend on the specific reaction being performed. For instance, if a C-6 acetyl group were introduced on the this compound scaffold, it could be converted to an enolate and reacted with an electrophile in the presence of a chiral auxiliary to control the stereochemistry of the newly formed bond.

Incorporation of Reporter or Ligand Moieties (e.g., Bromoacetyl, Hydroxypyridinone)

The attachment of reporter or ligand moieties to the this compound core can impart specific functionalities, such as the ability to bind to metal ions or to be used as a probe in biological systems.

Bromoacetyl Moiety: A bromoacetyl group is a reactive functional group that can be used to covalently label biomolecules. To introduce a bromoacetyl moiety onto the this compound scaffold, a common strategy would be to first introduce a functional group that can be easily acylated, such as an amino or hydroxyl group, onto the quinoxaline ring. For example, if a C-6 amino-2,3-dimorpholinoquinoxaline derivative were synthesized, it could be reacted with bromoacetyl bromide or bromoacetic anhydride (B1165640) to yield the desired bromoacetyl-functionalized product.

Hydroxypyridinone Moiety: Hydroxypyridinones are well-known for their strong and selective metal-chelating properties, particularly for iron(III). kcl.ac.ukscholaris.carsc.org To incorporate a hydroxypyridinone moiety, a synthetic route could involve the coupling of a functionalized this compound with a pre-synthesized hydroxypyridinone derivative. For instance, a C-6 carboxyl-functionalized this compound could be activated and then reacted with an amino-functionalized hydroxypyridinone to form a stable amide linkage.

Mechanisms of Key Synthetic Reactions (e.g., Nucleophilic Aromatic Substitution)

The synthesis of this compound from 2,3-dichloroquinoxaline and morpholine proceeds via a well-established bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This reaction is a stepwise process involving addition of the nucleophile to the aromatic ring followed by elimination of the leaving group. It is important to note that this mechanism differs significantly from SN1 and SN2 reactions. The steric hindrance of the aromatic ring prevents the backside attack required for an SN2 reaction, and the formation of a highly unstable aryl cation makes the SN1 pathway unfavorable. nih.govresearchgate.net

The key steps in the formation of this compound are as follows:

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Intermediate (First Substitution)

The reaction is initiated by the nucleophilic attack of a morpholine molecule on one of the electrophilic carbon atoms (C2 or C3) of the 2,3-dichloroquinoxaline ring. This attack is facilitated by the electron-withdrawing effect of the nitrogen atoms within the quinoxaline core, which makes the carbon atoms attached to the chlorine atoms electron-deficient. This initial addition leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govresearchgate.net In this intermediate, the negative charge is delocalized over the quinoxaline ring system, which provides a degree of stability to this otherwise transient species.

Step 2: Elimination of the First Leaving Group

The aromaticity of the quinoxaline ring is restored in the next step through the elimination of the first chloride ion. The lone pair of electrons on the nitrogen atom of the attached morpholine assists in pushing out the chloride leaving group, resulting in the formation of 2-chloro-3-morpholinoquinoxaline.

Step 3: Second Nucleophilic Attack and Meisenheimer Intermediate Formation

Following the first substitution, a second molecule of morpholine attacks the remaining chlorinated carbon atom (C3 or C2) of the 2-chloro-3-morpholinoquinoxaline intermediate. This again proceeds through the formation of a Meisenheimer-like intermediate, where the negative charge is delocalized across the aromatic system.

Step 4: Elimination of the Second Leaving Group

Finally, the aromaticity is re-established with the elimination of the second chloride ion, yielding the final product, this compound.

Detailed research findings on the synthesis of 2,3-diaminoquinoxaline derivatives, including those with morpholine, indicate that these reactions are typically carried out by heating the reactants in a suitable solvent.

Synthesis of 2,3-Disubstituted Quinoxaline Derivatives
EntryStarting MaterialNucleophileSolventConditionsProductYield
12,3-dichloroquinoxalineAmmonia--2,3-diaminoquinoxaline-
23-chloro-N-alkylquinoxaline-2-amineAniline derivativesEthanolReflux, 6hN2-alkyl-N3-arylquinoxaline-2,3-diamine-

Advanced Characterization and Spectroscopic Properties

Comprehensive Structural Elucidation Techniques

Structural verification of 2,3-Dimorpholinoquinoxaline is achieved through a combination of high-resolution spectroscopic methods that probe the molecular framework and confirm its elemental composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. rsc.org By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the this compound molecule can be confirmed. eurl-pesticides.eu

While specific spectral data for the parent this compound is not extensively detailed in readily available literature, analysis of closely related derivatives provides significant insight. For instance, the ¹H NMR spectrum of 6-(Dodecanoyl)amino-2,3-dimorpholinoquinoxaline, a functionalized analogue, displays characteristic signals for the morpholine (B109124) ring protons. oup.com In this derivative, the protons of the two morpholine substituents appear as distinct triplets at approximately δ 3.55 ppm and δ 3.62 ppm in a CDCl₃ solvent. oup.com The aromatic protons on the quinoxaline (B1680401) core are expected to appear further downfield, typically in the range of δ 7.0-8.0 ppm, consistent with standard chemical shift values for aromatic systems. libretexts.org

In a typical ¹³C NMR spectrum, the carbon atoms of the morpholine rings would be expected in the upfield region, while the carbons of the quinoxaline aromatic core would resonate at lower fields (110-150 ppm), with the carbons directly attached to nitrogen atoms (C2 and C3) showing characteristic downfield shifts due to the electronegativity of the nitrogen atoms. shinshu-u.ac.jphoriba.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

NucleusStructural UnitPredicted Chemical Shift (δ, ppm)Expected Multiplicity
¹HAromatic Protons (Quinoxaline Ring)7.0 - 8.0Multiplet
¹HMorpholine Protons (-CH₂-N-)~3.6Triplet
¹HMorpholine Protons (-CH₂-O-)~3.8Triplet
¹³CAromatic Carbons (Quinoxaline Ring)110 - 150-
¹³CMorpholine Carbons (-CH₂-N-)~45-
¹³CMorpholine Carbons (-CH₂-O-)~67-

Note: The data in this table are predicted values based on general NMR principles and data from related structures. Specific experimental values may vary based on solvent and other conditions.

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. wisc.edu High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to four or more decimal places, which allows for the determination of the elemental formula of the molecule. lookchem.com

For this compound (C₁₆H₂₀N₄O₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 300.1586 g/mol . Observation of this molecular ion peak in an HRMS analysis would provide strong evidence for the compound's identity. lookchem.comsavemyexams.com The fragmentation pattern observed in the mass spectrum can also offer structural information, as the molecular ion breaks apart into smaller, characteristic charged fragments. chemguide.co.uk Common fragmentation might involve the loss of one or both morpholine rings.

Table 2: Calculated Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₆H₂₀N₄O₂
Nominal Mass300 g/mol
Calculated Exact Mass ([M]⁺)300.1586 g/mol
Calculated Exact Mass ([M+H]⁺)301.1664 g/mol

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. pressbooks.pub It is a powerful tool for identifying the functional groups present in a compound. libretexts.org The IR spectrum of this compound is expected to show a number of characteristic absorption bands that confirm its structure.

Key expected absorptions include C-H stretching vibrations for the aromatic quinoxaline ring and the aliphatic morpholine rings. libretexts.org Furthermore, characteristic C=C and C=N stretching bands from the heteroaromatic system, as well as strong C-N and C-O-C stretching bands from the morpholine substituents, would be anticipated. academie-sciences.fr

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000C-H StretchAromatic (Quinoxaline)
2960 - 2850C-H StretchAliphatic (Morpholine)
1620 - 1580C=N StretchQuinoxaline Ring
1600 - 1450C=C StretchAromatic Ring
1350 - 1250C-N StretchAryl-N & Aliphatic-N
1120 - 1100C-O-C StretchEther (Morpholine)

Note: The data in this table are predicted values based on typical functional group absorption regions.

Detailed Photophysical Characterization

The extended π-conjugated system of the quinoxaline core, modified by the electron-donating morpholine groups, imparts distinct photophysical properties to the molecule. These are investigated using absorption and fluorescence spectroscopy.

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. mdpi.comnist.gov The absorption spectrum is a plot of absorbance versus wavelength and is characteristic of the compound's electronic structure. libretexts.org

For quinoxaline derivatives, the absorption spectra typically feature bands corresponding to π-π* transitions within the aromatic system. mdpi.com In the case of the related compound 2,3-dimorpholino-6-aminoquinoxaline, studies have utilized an excitation wavelength (λ_ex) of 330 nm for fluorescence measurements. oup.com Since the excitation spectrum often mirrors the absorption spectrum, this suggests a significant absorption band around this wavelength for the dimorpholino-substituted quinoxaline chromophore. chemicalbook.com The introduction of the morpholino groups, which act as electron-donating substituents, is expected to influence the energy of the molecular orbitals and thus the position of the absorption maximum.

Table 4: UV-Vis Absorption Data for a Related Quinoxaline Derivative

CompoundSolventλ_abs (nm)
2,3-Dimorpholino-6-aminoquinoxalineAcetonitrile (B52724)/Water~330 (as λ_ex) oup.com

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted by a substance after it has absorbed photons. chemicalbook.com Many quinoxaline derivatives are known to be fluorescent. clockss.org The technique provides information on the emission wavelength (λ_em), fluorescence intensity, quantum yield (Φ_F), and fluorescence lifetime (τ). nist.govedinst.com

The compound 2,3-dimorpholino-6-aminoquinoxaline is fluorescent, with an emission maximum (λ_em) at 395 nm when excited at 330 nm. oup.com The fluorescence intensity of this compound is notably dependent on the solvent environment; in aqueous acetonitrile, the maximum intensity is observed at a water concentration of 40% (v/v). oup.com While the specific quantum yield for this compound is not reported, a related derivative, 2,3-dimethoxy-6-aminoquinoxaline, exhibits a high fluorescence quantum yield of 0.81 in ethanol, indicating that this class of compounds can be efficient emitters. oup.com

Time-resolved fluorescence spectroscopy can provide the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. nist.gov This parameter is crucial for understanding the dynamics of the excited state processes.

Table 5: Photophysical Fluorescence Data for Related Quinoxaline Derivatives

CompoundSolventλ_ex (nm)λ_em (nm)Quantum Yield (Φ_F)
2,3-Dimorpholino-6-aminoquinoxalineAcetonitrile/Water330 oup.com395 oup.comNot Reported
2,3-Dimethoxy-6-aminoquinoxalineEthanolNot ReportedNot Reported0.81 oup.com

Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.com The determination of ΦF for this compound and its derivatives is typically performed using a relative method, which involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield. edinst.comazom.com

The relative quantum yield can be calculated using the following equation:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)

Where:

Φ is the fluorescence quantum yield.

I is the integrated fluorescence intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

The subscripts S and R denote the sample and the reference, respectively. edinst.com

For accurate quantum yield determinations, it is crucial to maintain low absorbance values (typically below 0.05) to prevent inner filter effects. fluortools.com The selection of an appropriate reference standard is also vital; the standard should have an absorption profile that overlaps significantly with the sample and a similar expected quantum yield. fluortools.com The experimental setup requires consistent parameters for both the sample and the reference, including the same excitation wavelength and slit widths. horiba.comfluortools.com

Table 1: Factors Influencing Quantum Yield Measurements

Parameter Importance
Reference Standard Should have similar absorption and emission properties to the sample. azom.comfluortools.com
Solvent The same solvent should be used for both sample and reference where possible to minimize refractive index differences. edinst.com
Absorbance Kept low (A < 0.05) to ensure linearity and avoid inner filter effects. fluortools.com
Excitation Wavelength Should be at the absorption maximum of the lowest energy transition for both sample and reference. fluortools.com
Slit Bandwidths Excitation slit bandwidth should be minimal, and emission slit bandwidth can be adjusted to optimize the signal. fluortools.com
Spectral Correction Raw data must be corrected for instrumental response. edinst.com

Investigation of Solvatochromic and Aggregation-Induced Emission Phenomena

Solvatochromism:

Solvatochromism refers to the change in a substance's color, or more broadly, its absorption or emission spectra, with a change in the polarity of the solvent. sapub.org Solvatochromic fluorophores, like certain derivatives of this compound, exhibit emission properties that are sensitive to their local microenvironment. nih.gov This sensitivity arises from changes in the dipole moment of the fluorophore upon excitation. mdpi.com

In polar solvents, the excited state of a solvatochromic dye can be stabilized through dipole-dipole interactions with solvent molecules, leading to a red-shift (bathochromic shift) in the emission spectrum. sapub.org Conversely, in nonpolar solvents, the emission is typically blue-shifted. This phenomenon is often exploited to probe the polarity of microenvironments in complex systems, such as proteins and membranes. nih.gov The extent of the spectral shift can be correlated with solvent polarity scales, such as the Dimroth-Reichardt ET(30) scale or the Kamlet-Taft parameters (π*, α, and β), which describe the solvent's dipolarity/polarizability, hydrogen bond acidity, and hydrogen bond basicity, respectively. sapub.orgdu.ac.ir

Aggregation-Induced Emission (AIE):

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution are induced to emit strongly upon aggregation or in the solid state. pku.edu.cneuropean-mrs.comnih.gov This is in stark contrast to the common aggregation-caused quenching (ACQ) effect, where molecular aggregation leads to a decrease in fluorescence intensity. pku.edu.cn

The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. In solution, these motions provide non-radiative decay pathways for the excited state, thus quenching fluorescence. pku.edu.cn Upon aggregation, these motions are hindered, which blocks the non-radiative channels and opens up the radiative decay pathway, leading to enhanced fluorescence emission. pku.edu.cn Molecules exhibiting AIE, known as AIEgens, often have propeller-like structures, such as tetraphenylethylene (B103901) (TPE) and its derivatives. european-mrs.comrsc.org The study of AIE in this compound derivatives involves investigating their fluorescence behavior in mixed solvent systems (e.g., THF/water mixtures) or in the solid state. AIE-active materials have shown great promise in various applications, including organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. european-mrs.commdpi.com

Electrochemical Profile Assessment

Cyclic Voltammetry for Redox Behavior Characterization

Cyclic voltammetry (CV) is a versatile and widely used electroanalytical technique for investigating the redox properties of electroactive species. jh.edu It provides valuable information about the thermodynamics and kinetics of electron transfer reactions. jh.eduaithor.com In a typical CV experiment, the potential of a working electrode is swept linearly with time from an initial potential to a switching potential and then back to the initial potential, forming a triangular waveform. jh.edu The resulting plot of current versus potential is called a cyclic voltammogram. aithor.com

The key parameters obtained from a cyclic voltammogram include the anodic peak potential (Epa), the cathodic peak potential (Epc), the anodic peak current (ipa), and the cathodic peak current (ipc). libretexts.org For a reversible one-electron process, the separation between the peak potentials (ΔEp = Epa - Epc) is theoretically 59/n mV at 298 K, where n is the number of electrons transferred. libretexts.org The formal reduction potential (E°') can be estimated as the average of the anodic and cathodic peak potentials. libretexts.orgunt.edu

The redox behavior of this compound and its derivatives can be characterized by examining their cyclic voltammograms. sathyabama.ac.in The positions of the oxidation and reduction peaks provide information about the ease of electron removal and addition, respectively. The reversibility of the redox processes can be assessed by analyzing the peak separation and the ratio of the peak currents. libretexts.org Deviations from ideal reversible behavior can indicate slow electron transfer kinetics or coupled chemical reactions. jh.edu

Determination of Frontier Molecular Orbital Energies (HOMO/LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key quantum chemical parameters that are crucial for understanding the electronic properties and reactivity of a molecule. mdpi.com The HOMO energy level is associated with the ability of a molecule to donate an electron, while the LUMO energy level relates to its ability to accept an electron. irjweb.comaimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability. irjweb.comaimspress.com

The energies of the HOMO and LUMO levels of this compound derivatives can be estimated from cyclic voltammetry data. The onset oxidation potential (Eox) and onset reduction potential (Ered) obtained from the cyclic voltammogram can be used to calculate the HOMO and LUMO energies, respectively, using the following empirical equations:

EHOMO = - (Eox - EFc/Fc+ + 4.8) eV ELUMO = - (Ered - EFc/Fc+ + 4.8) eV

Here, EFc/Fc+ is the formal potential of the ferrocene (B1249389)/ferrocenium redox couple, which is used as an internal standard. researchgate.net The value of 4.8 eV corresponds to the energy level of the ferrocene standard relative to the vacuum level. researchgate.net

Table 2: Electrochemical and Frontier Orbital Data for a Hypothetical this compound Derivative

Parameter Value
Onset Oxidation Potential (Eox vs. Fc/Fc+) 0.49 V
Onset Reduction Potential (Ered vs. Fc/Fc+) -1.21 V
Calculated HOMO Energy -5.29 eV
Calculated LUMO Energy -3.59 eV
HOMO-LUMO Gap (ΔE) 1.70 eV

Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental values would be determined from cyclic voltammetry measurements.

The HOMO-LUMO gap is a critical parameter for predicting the electronic transitions and photophysical properties of the molecule. irjweb.com A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited, which can influence its absorption and emission characteristics. mdpi.com

Applications of 2,3 Dimorpholinoquinoxaline in Chemical Research

Development of Fluorescent Derivatization Reagents

The high sensitivity of fluorescence detection makes it a powerful tool in analytical chemistry, particularly when coupled with separation techniques like high-performance liquid chromatography (HPLC). oup.com Derivatization, the process of chemically modifying an analyte, is often employed to enhance its detectability. iu.edugcms.cz Quinoxaline (B1680401) derivatives, including 2,3-dimorpholinoquinoxaline, have been successfully developed as fluorescent derivatization reagents, offering advantages such as high sensitivity and stability. oup.comclockss.org

Analytical Applications in Chromatography (e.g., HPLC)

In HPLC, the use of a fluorescence detector is a well-established method for the sensitive determination of bioactive substances. oup.comcapes.gov.br The effectiveness of this technique often relies on the use of fluorescent derivatization reagents to label analytes that are not naturally fluorescent. nih.gov Derivatives of this compound have proven to be excellent candidates for this purpose. For instance, 6-amino-2,3-dimorpholinoquinoxaline and its derivatives are synthesized and utilized as highly sensitive fluorescence derivatization reagents. oup.comresearchgate.net These reagents react with target analytes, such as carboxylic acids, to form fluorescent products that can be easily detected and quantified by HPLC. oup.comcapes.gov.br The resulting N-acyl derivatives can be completely separated using reverse-phase HPLC, demonstrating the practical utility of these reagents in complex analytical separations. oup.com

A key advantage of using these quinoxaline-based reagents is the stability of the derivatization reaction, which can proceed at room temperature, and the stability of the reagents themselves towards moisture, heat, and light. oup.com This robustness is crucial for developing reliable and reproducible analytical methods.

Derivatization of Carboxylic Acids and Fatty Acids for Enhanced Detection

The quantitative analysis of carboxylic acids, including fatty acids, is of significant interest in various biological and chemical studies. oup.comnih.gov However, many of these compounds lack a suitable chromophore or fluorophore for sensitive detection. thermofisher.com To address this, derivatization with fluorescent reagents is a common strategy. mdpi.com

6-Amino-2,3-dimorpholinoquinoxaline and its bromoacetyl derivative, 6-(bromoacetyl)amino-2,3-dimorpholinoquinoxaline, have been specifically designed and applied as fluorescent derivatization reagents for carboxylic acids and fatty acids. oup.comcapes.gov.br The reaction involves the amino group of the quinoxaline derivative reacting with the carboxyl group of the acid to form a highly fluorescent amide. This process significantly enhances the detection limits, allowing for the analysis of trace amounts of these acids. oup.com For example, derivatives of long-chain fatty acids with 6-amino-2,3-dimorpholinoquinoxaline have been successfully separated and detected at the femtomole level. oup.com

The following table summarizes the application of a this compound derivative in the HPLC analysis of fatty acids.

FeatureDescriptionReference
Derivatization Reagent 6-(Bromoacetyl)amino-2,3-dimorpholinoquinoxaline capes.gov.br
Analytes Fatty Acids capes.gov.br
Technique High-Performance Liquid Chromatography (HPLC) with fluorescence detection capes.gov.br
Advantage Enables high-sensitivity detection of fatty acids. capes.gov.br

Derivatization of Amines for Analytical Purposes

Similar to carboxylic acids, the analysis of amines often requires derivatization to improve their chromatographic behavior and detection sensitivity. sci-hub.seresearchgate.net While the primary focus of this compound derivatives has been on carboxylic acids, the broader family of quinoxaline-based reagents has also been extended to the derivatization of amines. clockss.org

For instance, quinoxaline derivatives containing an acid chloride functional group have been synthesized. clockss.org These compounds can readily react with primary and secondary amines to form stable and fluorescent amide derivatives, which are then amenable to HPLC analysis. iu.educlockss.org This demonstrates the versatility of the quinoxaline scaffold in designing tailored derivatization reagents for different classes of analytes.

Utility as Chiral Derivatization Reagents for Enantiomeric Analysis

The separation and analysis of enantiomers are critical in pharmaceutical and biological research. Chiral derivatization, where a chiral analyte is reacted with a chiral derivatizing agent to form diastereomers, is a widely used technique for this purpose. nih.govtcichemicals.com These diastereomers can then be separated using standard chromatographic methods.

6-Amino-2,3-dimorpholinoquinoxalines bearing amino acid residues at the C-6 position have been developed as highly sensitive fluorescent chiral derivatization reagents. jst.go.jpresearchgate.net These reagents allow for the enantiomeric analysis of chiral compounds, combining the benefits of derivatization for enhanced detection with the ability to resolve stereoisomers. The inherent fluorescence of the quinoxaline core contributes to the high sensitivity of this method. jst.go.jp

Coordination Chemistry and Metal Ion Complexation

The field of coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. researchgate.netespublisher.com The design and synthesis of new ligands are crucial for developing metal complexes with specific properties and applications. sysrevpharm.org

Characterization of Metal Ion Complexes (e.g., with Fe(III), Al(III), Ga(III), Cr(III))

The interaction of quinoxaline derivatives with various metal ions has been a subject of study. For instance, azo-ligands derived from 2-hydroxy quinoline (B57606) react with metal ions such as Cr(III) and Fe(III) to form stable complexes with octahedral geometries. uobaghdad.edu.iqresearchgate.net The characterization of these complexes often involves spectroscopic methods like UV-visible spectroscopy and thermal analysis to confirm their structure and the coordination of water molecules. uobaghdad.edu.iqresearchgate.netresearchgate.net

In the case of Fe(III) complexes, techniques like mass spectrometry have been used to identify the molecular ion peak and fragmentation patterns, confirming the complex's composition. uobaghdad.edu.iq The formation of complexes between metal ions like Al(III) and Fe(III) and various organic ligands is crucial for understanding their potential applications. nih.gov These metal ions, having similar ionic radii, can compete for binding sites on ligands. nih.gov The resulting complexes often exhibit octahedral or tetrahedral geometries depending on the stoichiometric ratios of the metal and ligand. nih.gov

The table below summarizes the geometries of metal complexes formed with a 2-hydroxy quinoline derivative azo-ligand.

Metal IonGeometry
Cr(III)Octahedral
Fe(III)Octahedral
Co(II)Tetrahedral
Cu(II)Tetrahedral

Table 1: Geometries of metal complexes with an azo-ligand derived from 2-hydroxy quinoline. uobaghdad.edu.iqresearchgate.net

Mechanisms of Fluorescence Quenching upon Metal Binding (e.g., Static Quenching Models)

Fluorescence quenching is a process where the fluorescence intensity of a substance is decreased by a variety of molecular interactions. rsc.org This phenomenon is often observed when fluorescent compounds, including quinoxaline derivatives, interact with metal ions. The quenching can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching. nih.govspectroscopyonline.com

Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. rsc.orgnih.govspectroscopyonline.com This is a common mechanism observed in the interaction of various fluorescent probes with metal ions like Fe(III). rsc.orgresearchgate.net The formation of a stable complex leads to a decrease in fluorescence intensity. researchgate.net The Stern-Volmer equation is often used to analyze the quenching data and determine the nature of the quenching process. nih.govrsc.org A linear Stern-Volmer plot can indicate a single type of quenching mechanism, while a positive deviation from linearity suggests a more complex process. rsc.org

The quenching efficiency can be very high; for example, the quenching efficiency of a triphenylamine-based sensor towards Fe(III) was found to be 99%. rsc.org The table below shows the fluorescence quenching efficiencies for a triphenylamine-based sensor with different metal ions.

Metal IonQuenching Efficiency
Fe(III)99%
Cu(II)96%

Table 2: Fluorescence quenching efficiency of a triphenylamine-based sensor. rsc.org

Strategies for Metal Ion Sensing and Chelation-Based Recovery

The ability of this compound and related compounds to form complexes with metal ions makes them suitable for applications in metal ion sensing. nih.govresearchgate.net Fluorescence quenching is a primary method used for this purpose, where the decrease in fluorescence upon binding to a metal ion serves as the detection signal. rsc.orgspectroscopyonline.com For instance, fluorescent chemosensors have been developed for the selective detection of Fe(III) and Cu(II) ions in aqueous solutions. rsc.org

Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively "capturing" it. nih.gov This principle is used in chelation therapy to remove toxic metals from the body. nih.gov Similarly, in chemical research, chelation can be used for the recovery of metal ions. The strong binding affinity of certain ligands for specific metal ions allows for their selective removal from a solution. mdpi.com

Engineered nanopores with specific metal ion binding sites represent another strategy for metal ion detection. nih.gov The interaction between the metal ion and the nanopore can be detected as a change in the ion current. nih.gov

Exploratory Research in Material Sciences

Potential in Organic Light-Emitting Devices (OLEDs) and Fluorescent Materials

Quinoxaline derivatives are being explored for their potential in organic light-emitting diodes (OLEDs) due to their electron transport and electroluminescent properties. researchgate.net OLEDs are devices that emit light when an electric current is passed through a thin film of organic material. ossila.comusc.edu The basic structure of an OLED includes an emissive layer, which can be made from fluorescent or phosphorescent materials. ossila.comusc.edu

The efficiency of OLEDs can be enhanced by using materials that exhibit thermally activated delayed fluorescence (TADF). mdpi.comfrontiersin.org TADF materials can convert non-emissive triplet excitons into emissive singlet excitons, thereby increasing the internal quantum efficiency. frontiersin.org The development of new emitters with high efficiency and stability is a key area of research in OLED technology. frontiersin.orgsciexplor.com

The table below shows the performance of an OLED device using a novel emitter.

ParameterValue
Maximum External Quantum Efficiency (EQE)14.69%
Maximum Current Efficiency44.83 cd/A
Maximum Power Efficiency32.03 lm/W
Maximum Luminance22530 cd/m²
Turn-on Voltage3.9 V

Table 3: Performance of a solution-processed OLED based on a novel AIDF emitter. frontiersin.org

Application as Chemically Controllable Switches

Quinoxaline derivatives have been identified as having potential applications as chemically controllable switches. researchgate.net This functionality arises from their ability to exist in different states with distinct properties, which can be reversibly controlled by chemical stimuli. For example, the interaction with metal ions can alter the photophysical properties of the quinoxaline derivative, such as its fluorescence, effectively switching it "on" or "off". rsc.org This switching behavior is a key feature for developing molecular-level devices and sensors. researchgate.net

Structure Activity Relationships and Rational Design of 2,3 Dimorpholinoquinoxaline Analogues

Identification of Structural Determinants for Specific Chemical Reactivity or Spectroscopic Output

The chemical reactivity and spectroscopic properties of 2,3-dimorpholinoquinoxaline are intrinsically linked to its unique electronic and steric features. The quinoxaline (B1680401) core, being a π-deficient aromatic system, influences the electron density of the entire molecule. The two morpholine (B109124) substituents at the 2 and 3 positions, with their nitrogen and oxygen heteroatoms, introduce significant electronic effects through resonance and induction.

Spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in characterizing analogues such as 6-Amino-2,3-dimorpholinoquinoxaline. researchgate.net The chemical shifts and coupling constants observed in the NMR spectra of these derivatives provide valuable information about the electron distribution within the quinoxaline ring system and the conformation of the morpholine rings.

The fluorescence properties of quinoxaline derivatives are highly sensitive to their substitution pattern. For instance, the introduction of electron-donating or electron-accepting groups can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in the emission wavelength and quantum yield. researchgate.net In a broader context of quinoline-based fluorescent probes, a donor-acceptor architecture is often employed to achieve desirable photophysical properties, such as large Stokes shifts and "turn-on" fluorescence responses in the presence of specific analytes. acs.org This principle is applicable to the this compound scaffold, where the quinoxaline core can act as an electron acceptor, and substituents on the benzene (B151609) ring or the morpholine moieties can be varied to tune the electronic properties and, consequently, the spectroscopic output. The reactivity of the quinoxaline core itself is also a key determinant. For example, the presence of the N-oxide fragment in quinoxaline 1,4-dioxides facilitates many reactions, and its reduction is a valuable synthetic strategy for preparing various quinoxaline derivatives. nih.gov

Systematic Modification of the Quinoxaline Core and Morpholine Substituents

The systematic modification of the this compound scaffold can be approached by altering either the quinoxaline core or the morpholine substituents. These modifications are crucial for probing structure-activity relationships and for developing new derivatives with desired functionalities.

One key strategy for modifying the quinoxaline core is through nucleophilic aromatic substitution. For example, the synthesis of 6-amino-2,3-dimorpholinoquinoxaline demonstrates the introduction of a functional group at the 6-position of the quinoxaline ring. researchgate.net This amino group can then serve as a handle for further derivatization. A general and efficient method for preparing 6-aminoquinoxalines involves the microwave-assisted nucleophilic substitution of 6-fluoroquinoxalines with various amines and nitrogen-containing heterocycles. scispace.com

Another approach to modifying the quinoxaline core involves direct C-H functionalization, which has become an increasingly popular method for synthesizing diverse quinoxalin-2(1H)-one derivatives through multi-component reactions. mdpi.com While not directly applied to this compound in the reviewed literature, these methods offer potential pathways for its derivatization. The synthesis of various 2,3-disubstituted quinoxalines has been achieved through the reaction of 2-monosubstituted quinoxalines with a range of nucleophiles, including alkyl, aryl, heteroaryl, and alkynyl groups. mdpi.com This highlights the feasibility of introducing diverse substituents at the 2 and 3-positions, which could involve modifications of the morpholine rings in this compound.

The table below summarizes some examples of systematic modifications of the quinoxaline scaffold, which could be conceptually applied to this compound.

Modification Strategy Starting Material Reagents/Conditions Product Type Reference
Nucleophilic Substitution6-FluoroquinoxalinesAmines, Microwave Irradiation6-Aminoquinoxalines scispace.com
Nucleophilic Substitution2-Monosubstituted QuinoxalinesAlkyl-, Aryl-, Heteroaryl-, Alkynyl-lithium/Grignard2,3-Disubstituted Quinoxalines mdpi.com
C-H FunctionalizationQuinoxalin-2(1H)-onesVarious components, often with a catalyst3-Substituted Quinoxalin-2(1H)-ones mdpi.com

Principles of Rational Design for Enhanced or Modified Research Utility

The rational design of this compound analogues for specific research applications is guided by a deep understanding of how structural modifications impact the molecule's properties. Key principles include the manipulation of electronic and steric effects and the use of scaffold hybridization strategies.

The electronic and steric properties of substituents play a pivotal role in determining the reactivity and selectivity of this compound analogues. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the quinoxaline ring can significantly alter the electron density of the aromatic system, thereby influencing its reactivity in, for example, nucleophilic substitution reactions.

In the context of nucleophilic substitution on 6-fluoroquinoxalines, both nucleophilic and steric effects of the incoming amine have been shown to influence reaction yields and rates. scispace.com For instance, a decrease in yield was observed when moving from a five-membered to a six-membered cyclic secondary amine, which was attributed to increased steric hindrance. scispace.com Similarly, the nature of the substituents already present on the quinoxaline ring affects its reactivity. scispace.com

In asymmetric transfer hydrogenation of 2-substituted quinoxalines, both electron-donating and electron-withdrawing substituents on an aryl group at the 2-position were well-tolerated, indicating that a range of electronic modifications can be made without disrupting the core reactivity. acs.org However, steric and electronic effects can be finely tuned to optimize outcomes. For example, in a study of synthetic methcathinone (B1676376) analogs, 2-substituted analogs were generally less potent than 3- or 4-substituted analogs, highlighting the importance of the substituent's position and its resulting steric and electronic influence. nih.gov These principles can be directly applied to the rational design of this compound analogues to enhance their utility as, for instance, fluorescent probes or bioactive molecules.

The following table illustrates the general influence of substituent effects on aromatic rings, which is applicable to the quinoxaline system.

Effect Type Substituent Type Influence on Aromatic Ring General Outcome
ElectronicElectron-Donating Group (EDG)Increases electron densityActivates the ring towards electrophilic substitution
ElectronicElectron-Withdrawing Group (EWG)Decreases electron densityDeactivates the ring towards electrophilic substitution
StericBulky SubstituentHinders approach to adjacent positionsCan direct reactions to less hindered positions

Scaffold hybridization is a powerful rational design strategy that involves combining two or more pharmacophores or privileged structures into a single molecule. mdpi.comnih.gov This approach aims to create new chemical entities with improved affinity, selectivity, or a desired polypharmacological profile. The this compound scaffold can serve as a core structure to be hybridized with other molecular fragments known to possess specific biological activities or photophysical properties.

For example, in the design of antineoplastic agents, naphthoquinone and quinolinedione scaffolds have been used to create hybrid molecules. mdpi.com Similarly, purine (B94841) and pyrimidine (B1678525) derivatives have been incorporated into hybrid structures for antitumor therapy. mdpi.com While direct examples of this compound in scaffold hybridization were not found in the reviewed literature, the principles are highly transferable. One could envision hybridizing the this compound moiety with a known fluorescent dye to create a novel sensor, or with a fragment that targets a specific biological macromolecule to develop a new therapeutic agent.

Computational and Theoretical Studies of 2,3 Dimorpholinoquinoxaline

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of modern chemical research, enabling the study of molecular properties at an atomic level. These techniques are instrumental in predicting the behavior of 2,3-Dimorpholinoquinoxaline, guiding further experimental work.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It has become a popular and versatile tool in computational chemistry due to its favorable balance between accuracy and computational cost. nih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, a function of only three spatial coordinates, which simplifies the complex many-electron problem. wikipedia.orgyoutube.com

For quinoxaline (B1680401) derivatives, DFT is employed to optimize molecular geometries and understand their electronic properties. nih.govuniven.ac.za These calculations can reveal key information about the electronic structure of this compound. For instance, the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-deficient regions of the molecule. nih.gov The nitrogen atoms within the quinoxaline core and the oxygen atoms of the morpholine (B109124) rings are typically identified as nucleophilic sites, while the carbon atoms of the quinoxaline ring may act as electrophilic centers. This information is crucial for predicting the compound's reactivity in chemical reactions.

Furthermore, DFT calculations provide access to important quantum chemical parameters that help quantify reactivity.

Table 1: Key Reactivity Descriptors from DFT Calculations

Descriptor Description Relevance to this compound
HOMO Energy (EHOMO) Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating ability of the molecule. A higher EHOMO value suggests a greater tendency to donate electrons.
LUMO Energy (ELUMO) Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting ability of the molecule. A lower ELUMO value suggests a greater tendency to accept electrons.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO).A smaller energy gap implies lower kinetic stability and higher chemical reactivity. It is also related to the electronic absorption properties of the molecule.
Global Hardness (η) A measure of resistance to change in electron distribution.Calculated as (ELUMO - EHOMO)/2. Harder molecules have a larger HOMO-LUMO gap.
Global Softness (S) The reciprocal of global hardness (S = 1/η).Soft molecules are more polarizable and reactive.
Electronegativity (χ) The power of an atom or molecule to attract electrons.Calculated as -(EHOMO + ELUMO)/2.

These parameters, derived from DFT, offer a quantitative basis for understanding the chemical behavior and stability of this compound.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of electronic excited states. mpg.dersc.org It has become a standard method for calculating absorption and emission spectra, making it invaluable for understanding the photophysical properties of molecules like this compound. rsc.org TD-DFT can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an electronic spectrum, and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. benasque.orgfaccts.de

The application of TD-DFT can elucidate the nature of electronic transitions. For example, it can determine whether an excitation is localized on the quinoxaline core, on the morpholino substituents, or involves a charge transfer between these fragments. arxiv.org This information is critical for designing molecules with specific optical properties, such as fluorescent probes or materials for organic light-emitting diodes (OLEDs). While TD-DFT is generally accurate for many applications, its performance can be limited in describing certain types of excitations, such as charge-transfer and Rydberg states, where careful selection of the functional is required. rsc.orgarxiv.org

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. orgosolver.com For this compound, the primary sources of conformational flexibility are the rotations around the C-N bonds connecting the morpholine rings to the quinoxaline core.

The stability of different conformers is determined by various factors, including steric hindrance and torsional strain. iscnagpur.ac.in In the case of this compound, steric repulsion between the morpholine rings themselves, and between the morpholine rings and the quinoxaline core, will dictate the most stable, low-energy conformations. stackexchange.comlibretexts.org Computational methods can systematically explore the potential energy surface by rotating these bonds to identify the global and local energy minima. orgosolver.com The results of such an analysis would likely show that conformations minimizing steric clash, where the bulky morpholine groups are positioned away from each other, are energetically favored. stackexchange.com Identifying the most stable conformer is essential, as it represents the most populated structure at equilibrium and is the relevant structure for predicting reactivity and biological interactions. iscnagpur.ac.in

Understanding how a molecule interacts with its environment, particularly with biological macromolecules like proteins, is crucial for applications in drug discovery. nih.gov Computational techniques such as molecular docking are widely used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. nih.govscholarsresearchlibrary.com

For this compound, molecular docking simulations could be used to predict its potential interactions with various protein targets. The process involves placing the 3D structure of the compound into the binding pocket of a protein and using a scoring function to evaluate the quality of the fit. nih.gov These scoring functions estimate the binding free energy by considering factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. Such studies on related quinoxaline derivatives have been performed to explore their potential as anticancer, antiviral, or antimicrobial agents. nih.govscholarsresearchlibrary.comnih.gov The insights gained from these predictions can help identify potential biological targets for this compound and guide the design of more potent and selective analogues.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Chemoinformatics combines chemistry, computer science, and information science to analyze chemical data. unistra.fr A key application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. protoqsar.com

QSAR is a computational methodology that aims to build mathematical models to correlate the chemical structure of compounds with their physicochemical properties or biological activities. unistra.frprotoqsar.com The fundamental principle of QSAR is that the properties of a chemical are determined by its molecular structure. protoqsar.com

To build a QSAR model, a set of compounds with known activities (the training set) is used. For each compound, a series of numerical values known as molecular descriptors are calculated. nih.gov These descriptors encode different aspects of the molecular structure, such as size, shape, electronic properties, and hydrophobicity. Statistical methods are then employed to find a mathematical equation that best relates the descriptors to the observed activity. nih.gov

Numerous QSAR studies have been conducted on quinoxaline derivatives to understand their various biological activities. nih.govbenthamdirect.comabjournals.orgresearchgate.net These studies identify the key structural features responsible for a particular effect. For example, a QSAR model for anticancer activity might reveal that the presence of specific substituents at certain positions on the quinoxaline ring, or particular values of descriptors like lipophilicity (logP) or molecular weight, are critical for potency. nih.govresearchgate.net Such a model, once validated, could be used to predict the activity of new, unsynthesized compounds like this compound and to prioritize the synthesis of the most promising candidates. elsevier.com

Table 2: Common Molecular Descriptors Used in QSAR Studies of Quinoxaline Derivatives

Descriptor Class Example Descriptors Information Encoded
Constitutional (1D/2D) Molecular Weight, Number of H-bond donors/acceptors, Number of rotatable bonds.Basic structural information, size, and potential for hydrogen bonding. nih.gov
Topological (2D) Wiener index, Kier & Hall connectivity indices.Molecular branching and shape. benthamdirect.com
Geometrical (3D) Molecular surface area, Molecular volume.Three-dimensional size and shape of the molecule. nih.gov
Electrostatic (3D) Dipole moment, Partial charges on atoms.Distribution of charge within the molecule. nih.govbenthamdirect.com
Quantum Chemical (3D) HOMO/LUMO energies, Mulliken charges.Electronic structure and reactivity. nih.gov

By applying QSAR methodologies, researchers can gain a deeper understanding of the structure-property relationships governing the behavior of this compound, facilitating its rational design for specific applications. imperial.ac.uk

Ligand-Based and Structure-Based Approaches in Chemical Research

Ligand-based and structure-based methods are the two primary pillars of computational drug design and chemical research. frontiersin.org Ligand-based approaches are employed when the three-dimensional structure of the biological target (e.g., a protein or enzyme) is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. gardp.org Key ligand-based techniques include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.

Conversely, structure-based drug design (SBDD) is utilized when the 3D structure of the target is available, often determined through techniques like X-ray crystallography or cryo-electron microscopy. drugdiscoverynews.com This approach involves studying the interactions between a ligand and its target at the molecular level to design compounds that can bind with high affinity and specificity. drugdiscoverynews.com Molecular docking is a primary tool in SBDD.

Ligand-Based Approaches: QSAR and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a hypothetical series of 2,3-disubstituted quinoxaline analogs, a QSAR model would be developed to predict the activity of new compounds, including this compound. The model is built by calculating various molecular descriptors for each compound, which can be categorized as follows:

Descriptor CategoryExamplesRelevance to this compound
Electronic Dipole moment, Partial charges, HOMO/LUMO energiesThe nitrogen atoms in the quinoxaline core and the morpholine rings influence the electron distribution, impacting interactions with biological targets.
Steric Molecular volume, Surface area, Shape indicesThe bulky morpholino groups at the C2 and C3 positions significantly affect the molecule's size and shape, which is crucial for fitting into a target's binding site.
Hydrophobic LogP (partition coefficient)The morpholine moieties, while containing oxygen, can influence the overall hydrophobicity of the molecule, affecting its solubility and ability to cross biological membranes.
Topological Connectivity indices, Wiener indexThese descriptors encode information about the branching and connectivity of the atoms in the molecule.

A typical QSAR study on quinoxaline derivatives might yield a regression equation that can be used to predict the biological activity of related compounds. nih.gov

Pharmacophore modeling is another powerful ligand-based technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. nih.gov These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. derpharmachemica.com For this compound, a pharmacophore model could be developed based on a set of active, structurally related quinoxaline derivatives. The key pharmacophoric features likely contributed by the this compound scaffold would include:

Hydrogen Bond Acceptors: The oxygen atoms and the nitrogen atoms of the two morpholine rings, as well as the nitrogen atoms in the quinoxaline ring system.

Aromatic/Hydrophobic Features: The benzene (B151609) ring of the quinoxaline core provides a significant hydrophobic and aromatic region.

The development of a pharmacophore model involves aligning a set of active molecules and identifying the common features responsible for their activity. researchgate.net This model can then be used to screen large virtual libraries of compounds to identify new potential hits with the desired features. lilab-ecust.cn

Structure-Based Approaches: Molecular Docking

When the three-dimensional structure of a biological target is known, molecular docking can be employed to predict the preferred binding orientation and affinity of a ligand. nih.gov In the case of this compound, if a target protein has been identified, docking studies would be instrumental in understanding its binding mode. The process involves:

Preparation of the Receptor and Ligand: The 3D structures of the target protein and this compound are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Docking Simulation: A docking algorithm systematically explores different conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: The different binding poses are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For this compound, molecular docking would likely reveal how the morpholine substituents interact with the amino acid residues in the binding pocket of a target protein. The orientation of the morpholine rings and the hydrogen bonding potential of their oxygen and nitrogen atoms would be critical determinants of the binding affinity. Research on other quinoxaline derivatives has demonstrated the importance of substitutions at the C2 and C3 positions for achieving potent biological activity, and molecular docking has been crucial in rationalizing these findings. nih.gov

Q & A

Q. What are the foundational synthetic protocols for preparing 2,3-Dimorpholinoquinoxaline derivatives?

The synthesis typically involves condensation reactions between substituted 1,2-diamines and morpholine-functionalized 1,2-diketones. For example, heating o-phenylenediamine with benzil in rectified spirit (80–90°C, 2–4 hours) yields 2,3-diphenylquinoxaline via cyclization. Key parameters include stoichiometric ratios (1:1 to 1:1.2 amine:diketone) and solvent selection (e.g., ethanol or DMF), with yields exceeding 75% under optimized conditions . Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is recommended for high-purity products.

Q. What analytical techniques are critical for structural characterization of quinoxaline derivatives?

X-ray crystallography provides definitive structural data, such as bond lengths (C—N: 1.34–1.38 Å) and dihedral angles between substituents (e.g., 12.5–15.8° for morpholine rings, CCDC 1983315) . Complementary methods include:

  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.1 ppm; morpholine protons resonate at δ 3.6–3.8 ppm.
  • HRMS : Molecular ion peaks (e.g., m/z 234.263 for C₁₄H₁₀N₄ ) validate molecular formulae.
  • FT-IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N—H (3300–3400 cm⁻¹) confirm cyclization .

Q. How do reaction conditions influence the regioselectivity of quinoxaline synthesis?

Regioselectivity is governed by electronic and steric factors. Electron-deficient diketones favor nucleophilic attack at the α-carbon, while bulky substituents (e.g., morpholine) direct cyclization to less hindered positions. Solvent polarity (DMF > ethanol) enhances reaction rates by stabilizing dipolar intermediates. Temperature-controlled studies (60–120°C) show that higher heat accelerates cyclization but may promote side reactions like oxidation .

Advanced Research Questions

Q. What computational tools are effective for predicting synthetic pathways and reactivity of quinoxaline derivatives?

Density functional theory (DFT) at the B3LYP/6-31G(d) level models transition states and electron distribution in intermediates. AI-driven platforms (e.g., Reaxys, Pistachio) use template relevance models to predict one-step synthetic routes with >85% accuracy. For example, retrosynthetic analysis of this compound identifies morpholine-2,3-dione and 1,2-diaminobenzene as viable precursors . Molecular dynamics simulations further validate solvent effects on reaction trajectories.

Q. How can researchers resolve contradictions in spectroscopic data for quinoxaline derivatives?

Discrepancies in NMR or mass spectra often arise from tautomerism or polymorphism. Cross-validation strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomers).
  • Single-crystal XRD : Resolves ambiguity in bond connectivity .
  • Tandem MS/MS : Differentiates isobaric species via fragmentation patterns.
    For instance, conflicting HRMS data for C₁₄H₁₀N₄ (observed m/z 234.263 vs. calculated 234.2626) may reflect isotopic abundance variations .

Q. What strategies mitigate competing pathways in the synthesis of indoloquinoxalines?

Electron-withdrawing groups on isatin precursors can trigger undesired ring-opening reactions. Catalytic systems like sulfamic acid (5 mol% in H₂O/EtOH) suppress side reactions by stabilizing the transition state. Kinetic studies show that maintaining pH 4–5 and temperatures below 70°C favors 6H-indolo[2,3-b]quinoxaline formation over 3-(2-aminoquinoxaline) byproducts .

Q. How do crystallographic parameters correlate with the photophysical properties of quinoxaline derivatives?

Planar quinoxaline cores (dihedral angles <10°) exhibit extended π-conjugation, reducing bandgap energies (e.g., 2.8 eV vs. 3.2 eV for non-planar analogs). Hydrogen-bonding networks (e.g., N—H···O interactions) enhance thermal stability (Tₐ > 250°C) but may quench fluorescence via non-radiative decay .

Q. What green chemistry approaches improve the sustainability of quinoxaline synthesis?

  • Catalyst design : Sulfamic acid (reusable, 3 cycles) reduces waste vs. traditional HCl .
  • Solvent-free reactions : Microwave-assisted synthesis achieves 90% yield in 20 minutes .
  • Oxidants : Molecular oxygen (1 atm) replaces toxic reagents (e.g., KMnO₄) in oxidative cyclization, with turnover numbers >500 .

Q. Methodological Notes

  • Data Interpretation : Always cross-reference crystallographic (CCDC codes ) and spectroscopic data (PubChem ) with computational models.
  • Reaction Optimization : Use design of experiments (DoE) to map solvent, temperature, and catalyst interactions .
  • Advanced Characterization : Pair XRD with Hirshfeld surface analysis to quantify intermolecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.